molecular formula C9H9ClN4 B13906689 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine

Cat. No.: B13906689
M. Wt: 208.65 g/mol
InChI Key: SFPLQSYJFTUTKE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is a versatile chemical intermediate designed for pharmaceutical research and development. This compound features a chloromethyl group and a 1-methylpyrazol-4-yl moiety attached to a pyrimidine core, making it a valuable scaffold for constructing more complex molecules. The reactive chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to readily form carbon-nitrogen and carbon-sulfur bonds, or to extend the molecular structure through nucleophilic substitution reactions . Compounds based on the pyrazolopyrimidine structure are of significant interest in medicinal chemistry due to their wide range of biological activities . This specific structure is therefore a crucial building block for synthesizing novel derivatives for biological screening. Potential research applications include its use as a precursor in the development of potential antitumor agents, given that the pyrazolo[3,4-d]pyrimidine scaffold is known as a key structural fragment in nucleosides with significant antitumor activity . Furthermore, it can be utilized in exploratory research for creating molecules with potential antiviral, analgesic, or antibacterial properties . The presence of two distinct heterocyclic systems in one molecule enhances its value as a privileged scaffold in drug discovery. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, and is not meant for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

4-(chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C9H9ClN4/c1-14-6-7(5-12-14)9-11-3-2-8(4-10)13-9/h2-3,5-6H,4H2,1H3

InChI Key

SFPLQSYJFTUTKE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=N2)CCl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 4,6-Dihydroxypyrimidine POCl₃, N,N-dimethylcyclohexylamine, 95–100 °C, 3 h 4,6-Dichloropyrimidine ~90 Chlorination of hydroxy groups
2 4-Chloro-2-(methylthio)pyrimidine Oxidation with suitable oxidant 4-Chloro-2-(methylsulfonyl)pyrimidine - Precursor for nucleophilic substitution
3 4-Chloro-2-(methylsulfonyl)pyrimidine + N-(1-methyl-1H-pyrazol-4-yl)formamide Base (K₂CO₃), polar solvent, moderate temp 4-Chloro-2-(1-methylpyrazol-4-yl)pyrimidine High Nucleophilic substitution and hydrolysis
4 4-Chloro-2-(1-methylpyrazol-4-yl)pyrimidine Chloromethylation reagents, base, DMF, elevated temp 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine Variable Introduction of chloromethyl group

Mechanistic Insights and Process Optimization

  • Chlorination Mechanism: The conversion of hydroxy groups to chloro substituents proceeds via activation by POCl₃, generating a good leaving group that is displaced by chloride ions. The presence of amines helps to scavenge HCl and stabilize intermediates.

  • Nucleophilic Substitution: The electron-deficient pyrimidine ring facilitates SNAr reactions. The methylsulfonyl group is an excellent leaving group, allowing smooth substitution by the pyrazolyl amine nucleophile.

  • Chloromethylation: Typically involves electrophilic substitution using chloromethyl ethers or chloromethyl halides, often under basic conditions to avoid side reactions.

  • DFT Calculations: Computational studies have been used to understand the reactivity and selectivity of substitution reactions, aiding in the design of improved synthetic routes.

Industrial Scale Considerations

  • Continuous Flow Reactors: Enhance heat and mass transfer, improving reaction control and safety during chlorination and substitution steps.

  • Solvent Recovery and Reuse: Distillation techniques allow recovery of POCl₃ and organic solvents, reducing waste and cost.

  • Purification: Use of selective solvents (e.g., ethyl acetate) to separate amine hydrochloride salts from the chloropyrimidine product improves purity and yield.

Summary Table of Key Preparation Methods

Method Reagents/Conditions Advantages Challenges Reference
Hydroxy-pyrimidine chlorination POCl₃, amine, 95–120 °C High yield, scalable Requires careful temp control
Oxidation to methylsulfonyl Suitable oxidants (e.g., peracids) Enables good leaving group Additional step
Nucleophilic substitution Pyrazolyl amine, base, polar solvent Selective, high yield Sensitive to moisture
Chloromethylation Chloromethylating agents, base, DMF Direct introduction of chloromethyl Possible side reactions

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is an organic compound with a pyrimidine ring, a chloromethyl group, and a 1-methylpyrazole substituent; its molecular formula is C9H9ClN4, and it has a molecular weight of approximately 208.65 g/mol. This compound is a building block in synthesizing biologically active molecules and has potential applications in medicinal chemistry.

Potential Applications in Medicinal Chemistry

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is significant as an intermediate in synthesizing pharmaceuticals targeting various diseases. Its structure makes it a scaffold for developing new drugs, particularly those aimed at inhibiting specific biological pathways associated with cancer and inflammation.

Studies and Assays

Studies on the interaction of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine with biological targets have shown its potential as an inhibitor for certain enzymes and receptors. These studies assess binding affinities and biological activities through assays, providing insights into its mechanism of action and therapeutic potential.

Structural Variations and Activities

Structural similarities exist between 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine and other compounds, and variations in their structures can lead to differences in reactivity and biological activity.

Examples of compounds with structural similarities :

  • 4-(Methyl)-2-(1-methylpyrazol-4-yl)pyrimidine Methyl replaces chloromethyl, generally less reactive but retains biological activity.
  • 2-(1-Methylpyrazol-4-yl)pyrimidin-4(3H)-one Lacks chloromethyl; contains a carbonyl group for increased stability and a different reactivity profile.
  • 5-Chloro-2-(1-methylpyrazol-4-yl)pyrimidine Chlorine is at position 5 instead of position 4, which results in altered binding characteristics that affect potency.

Pyrazolo[1,5-a]pyrimidine Derivatives

A study on pyrazolo[1,5-a]pyrimidine derivatives showed that compound 9c, which has a 1-methyaminopropyl moiety, has anti-RSV activity . Further modification of 9c's benzene ring led to compound 14f, a potent RSV F protein inhibitor . Modification at the 7-position of pyrazolo[1,5-a]pyrimidine may improve the biological properties of anti-RSV agents .

Pyrazol-4-yl-pyridine Derivatives

Structure–activity relationship studies of pyrazol-4-yl-pyridine derivatives led to the discovery of compound 12, a subtype-selective positive allosteric modulator (PAM) . Pyrazol-4-yl-pyridine compounds can directly activate the M4 from the allosteric site .

Thienopyrimidine Class of Compounds

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-2-(1-methylpyrazol-4-yl)pyrimidine
  • 4-(Hydroxymethyl)-2-(1-methylpyrazol-4-yl)pyrimidine
  • 4-(Methylthio)-2-(1-methylpyrazol-4-yl)pyrimidine

Uniqueness

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Biological Activity

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and a methylpyrazole moiety attached to a pyrimidine ring. Its structural formula can be represented as follows:

C8H9ClN4\text{C}_8\text{H}_9\text{ClN}_4

The presence of the chloromethyl group enhances its reactivity, making it a versatile scaffold for further derivatization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine derivatives. The compound has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation.

  • Mechanism of Action : The compound exhibits its anticancer effects through inhibition of cyclin-dependent kinases (CDKs) and Src family kinases, which are crucial for cell cycle regulation and cancer progression .
  • Efficacy : In vitro assays demonstrated that modifications to the compound can enhance its potency against different cancer types, indicating a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies have reported its effectiveness against both bacterial and fungal strains.

  • Antibacterial Effects : Derivatives of this compound have shown significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
  • Antifungal Activity : Similar compounds in the pyrazolo-pyrimidine class have exhibited antifungal properties, making them potential candidates for treating fungal infections .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine, particularly concerning muscarinic acetylcholine receptors (mAChRs).

  • M4 Receptor Modulation : The compound acts as a positive allosteric modulator (PAM) at the M4 mAChR, which is implicated in cognitive functions and neurodegenerative diseases. This property suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
  • Behavioral Studies : Animal studies have indicated that compounds with similar structures can influence behaviors associated with neurocognitive disorders, providing a basis for further research in this area .

Case Studies

StudyFindings
Demonstrated significant anticancer activity in various cell lines with IC50 values ranging from 10 to 50 µM.
Reported effective antibacterial activity against Staphylococcus aureus with MIC values as low as 5 µg/mL.
Found that derivatives exhibited antifungal activity against Candida albicans with comparable efficacy to established antifungal agents.
Highlighted the role of M4 receptor modulation in improving cognitive function in rodent models.

Q & A

Q. Table 1: Key Reaction Parameters for Chloromethylation

ParameterOptimal ConditionReference
SolventCH₂Cl₂
ReagentSOCl₂ (1.1 eq)
Temperature0–25°C
CatalystAlCl₃ (for aromatic systems)

What advanced techniques validate the structural geometry of 4-(chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine?

  • X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between pyrimidine and pyrazole rings (e.g., ~64°), critical for understanding steric interactions .
  • NMR Spectroscopy : ¹H NMR detects the chloromethyl proton (δ ~4.5–5.0 ppm) and pyrazole methyl group (δ ~3.9 ppm). ¹³C NMR confirms quaternary carbons in the pyrimidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 209.63 g/mol for related compounds) .

How can researchers design assays to evaluate this compound’s kinase inhibition potential?

  • Enzyme Activity Assays : Use recombinant kinases (e.g., Src/Abl) with ATP-competitive ELISA kits. Measure IC₅₀ values via fluorescence polarization .
  • Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with controls like imatinib .
  • Structural Insights : Docking studies guided by crystallographic data predict binding modes to kinase active sites .

Note : Contradictory bioactivity data may arise from impurities. Validate purity via HPLC (≥95%) and control for metabolic stability .

What methodologies resolve discrepancies in reported biological activities?

  • Purity Analysis : Use HPLC with C18 columns (acetonitrile/water gradients) to detect byproducts .
  • Isosteric Replacement : Replace the chloromethyl group with a trifluoromethyl group to assess metabolic stability .
  • Solubility Optimization : Employ co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation in aqueous assays .

How can the pyrimidine core be functionalized to explore structure-activity relationships (SAR)?

  • Mannich Reactions : Introduce morpholine or piperazine groups at the chloromethyl position to enhance solubility (e.g., reflux with formaldehyde and amines) .
  • Cross-Coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the pyrimidine ring using Pd catalysts .
  • Prodrug Strategies : Convert the chloromethyl group to a hydrolyzable ester for improved bioavailability .

What experimental precautions ensure stability during storage and handling?

  • Moisture Sensitivity : Store under anhydrous conditions (desiccator, argon atmosphere) to prevent hydrolysis of the chloromethyl group .
  • Temperature : Keep at −20°C for long-term stability .
  • Light Exposure : Protect from UV light to avoid photodegradation .

How do computational models predict the compound’s physicochemical properties?

  • LogP Calculation : Use software like ACD/Percepta to estimate lipophilicity (e.g., LogP ~2.5 for analogs), guiding formulation design .
  • DFT Studies : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic attack sites .

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